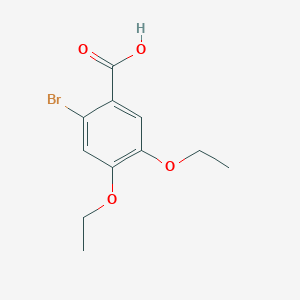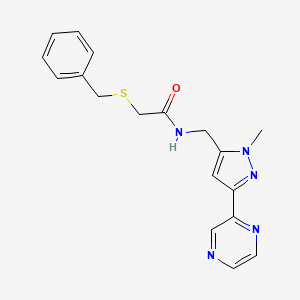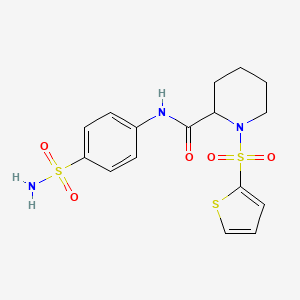
2-Bromo-4,5-diethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5-diethoxybenzoic acid is a 2-halo-4,5-dialkoxybenzoic acid derivative . It may be used as a starting material for the synthesis of norathyriol and urolithins .
Molecular Structure Analysis
The molecular formula of this compound is C11H13BrO4 . The molecular weight is 289.122 Da .Physical And Chemical Properties Analysis
The melting point of this compound is 188-190 °C . The density is predicted to be 1.571±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación
Metabolic Pathways and Toxicity Studies
- 2-Bromo-4,5-diethoxybenzoic acid is a metabolite formed from the oxidative deamination of psychoactive drugs like 2C-B, where it is further metabolized through demethylation processes. This compound helps in understanding the metabolism and potential toxic effects of such substances in various species, including humans (Carmo et al., 2005).
Herbicide Resistance in Plants
- It is used in the study of herbicide resistance, where specific genes from bacteria that convert similar compounds to 3,5-dibromo-4-hydroxybenzoic acid are introduced into plants, making them resistant to certain herbicides. This research is crucial for developing genetically modified crops that can withstand herbicidal applications (Stalker, McBride & Malyj, 1988).
Chemical Synthesis and Organic Chemistry
- In organic chemistry, this compound derivatives are explored for their use in the selective functionalization of compounds like indoles, demonstrating its importance in the synthesis of complex organic molecules (Pi et al., 2018).
Natural Product Research
- Research involving this compound also extends to the study of natural products, like the investigation of bromophenol derivatives from red algae. These studies contribute to understanding the diversity and potential applications of naturally occurring bromophenols (Zhao et al., 2004).
Pharmaceutical and Material Science
- This compound derivatives are valuable intermediates in pharmaceutical industry and material science. Their synthesis and applications provide crucial insights for the development of new drugs and materials (Deng et al., 2015).
Environmental Studies
- This compound is also relevant in environmental studies, particularly in the degradation of similar compounds by microorganisms. Understanding how bacteria and other organisms break down halogenated compounds is essential for bioremediation and environmental protection strategies (Higson & Focht, 1990).
Safety and Hazards
2-Bromo-4,5-diethoxybenzoic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It’s known that brominated benzoic acid derivatives are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Bromo-4,5-diethoxybenzoic acid likely acts as an electrophile . The bromine atom on the benzoic acid molecule can be replaced by a nucleophile in a substitution reaction . This is facilitated by a palladium catalyst, which forms a complex with the brominated molecule, allowing the nucleophile to displace the bromine .
Biochemical Pathways
Brominated benzoic acids are generally involved in carbon-carbon bond-forming reactions in organic synthesis . These reactions can lead to the formation of complex organic molecules, including pharmaceuticals and polymers .
Result of Action
The result of the action of this compound largely depends on the context in which it is used. In organic synthesis, it can contribute to the formation of complex organic molecules . The specific molecular and cellular effects would depend on the nature of these molecules and their interactions with biological systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and the presence of other substances in the reaction mixture . Furthermore, the compound is considered hazardous and may cause respiratory irritation , indicating that safety measures should be taken when handling it.
Propiedades
IUPAC Name |
2-bromo-4,5-diethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDBQVDFASCBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2990506.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2990508.png)
![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2990514.png)
![6-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2990517.png)
![Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2990518.png)

![N-(2,4-difluorophenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2990522.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2990524.png)

